Methyl octanimidate

Description

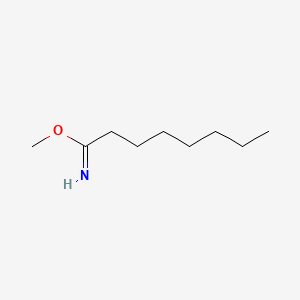

Methyl octanimidate (IUPAC name: this compound) is an imidate ester derivative characterized by an octyl chain linked to an imidate functional group (N-substituted amidine). This compound is primarily utilized in organic synthesis as a reagent for the formation of amidines or as an intermediate in the preparation of pharmaceuticals and agrochemicals. Imidate esters, including this compound, are known for their reactivity in nucleophilic substitution reactions, making them valuable in constructing heterocyclic frameworks .

For instance, imidate esters typically exhibit lower boiling points compared to carboxylic acids of similar molecular weight due to reduced hydrogen bonding .

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

methyl octanimidate |

InChI |

InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(10)11-2/h10H,3-8H2,1-2H3 |

InChI Key |

KDRRLFSYTILGHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=N)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl octanimidate typically involves the reaction of octanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity. The process can be summarized as follows:

Esterification: Octanoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

Purification: The resulting ester is purified through distillation or recrystallization to obtain methyl octanoate.

Imidation: Methyl octanoate is then reacted with ammonia or an amine to form this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl octanimidate undergoes hydrolysis under acidic or basic conditions, yielding octanoic acid derivatives. The reaction mechanism and products depend on the reaction medium:

Acidic Hydrolysis

In the presence of strong acids (e.g., HCl or H₂SO₄), the imidate group is protonated, leading to cleavage of the C–N bond. This produces octanoic acid and methanol as primary products.

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH or KOH), the reaction proceeds via nucleophilic attack by hydroxide ions, forming octanamide and methanol.

| Condition | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic | HCl, H₂SO₄ | Octanoic acid + Methanol | Protonation followed by SN1 |

| Basic | NaOH, KOH | Octanamide + Methanol | Nucleophilic substitution |

Nucleophilic Substitution

The imidate group acts as an electrophilic center, enabling reactions with nucleophiles such as amines, alcohols, and thiols:

Reaction with Amines

Primary and secondary amines displace the methoxy group, forming substituted amidines. For example:

This reaction is pivotal in synthesizing bioactive amidine derivatives.

Reaction with Alcohols

Alcohols substitute the methoxy group under mild acidic conditions, producing alkyl octanimidates:

Oxidation

This compound can be oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ or CrO₃. The imidate group is converted to a carboxyl group, yielding octanoic acid :

Reduction

Reduction with agents such as LiAlH₄ converts the imidate to a primary amine:

Free Radical Reactions

In benzylic or allylic positions, the methyl group’s C–H bonds weaken, increasing reactivity. For instance, photochemical chlorination in the presence of Cl₂ and UV light produces chlorinated derivatives .

Scientific Research Applications

Methyl octanimidate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of neuraminic acid derivatives.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.

Medicine: Research into its potential as a drug precursor or intermediate in pharmaceutical synthesis is ongoing.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl octanimidate involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on proteins and other biomolecules. This modification can alter the function of enzymes and receptors, leading to various biological effects. The pathways involved include covalent bonding to amino acid residues and subsequent changes in protein conformation and activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with methyl octanimidate, differing primarily in functional groups:

Physicochemical Properties

Data for comparable compounds (from and ):

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| Octanoic acid | 16.7 | 239 | Slightly in water |

| 1-Octanol | -16.3 | 195 | Low water solubility |

| Methyl stearate | 37–39 | 215 (at 15 mmHg) | Insoluble in water |

Inference for this compound :

- Boiling Point: Expected to be lower than octanoic acid (~200–220°C) due to weaker intermolecular forces (lack of -OH groups).

- Solubility: Likely hydrophobic, akin to methyl stearate, given the long alkyl chain and nonpolar imidate group.

Research Findings and Industrial Relevance

- Synthetic Utility : this compound’s role in forming C-N bonds is highlighted in peptide mimicry and agrochemical development, though specific studies are absent in the provided evidence.

- Performance vs. Carboxylic Acids: Unlike octanoic acid, this compound avoids issues with acidity, making it preferable in pH-sensitive reactions .

- Ester Comparisons : Methyl stearate’s industrial scalability contrasts with this compound’s niche applications in specialty chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.